

A Technical Guide to the Spectroscopic Analysis of N,N-Dimethyl-2-nitroaniline

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Compound of Interest

Compound Name: *N,N*-Dimethyl-2-nitroaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Dimethyl-2-nitroaniline**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for **N,N-Dimethyl-2-nitroaniline** in public-access databases, this guide presents data from closely related isomers and analogs to provide insights into the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Note on Data Availability: Experimental ^1H and ^{13}C NMR data for **N,N-Dimethyl-2-nitroaniline** were not readily available in the public databases searched. Therefore, data for the isomeric N,N-Dimethyl-4-nitroaniline and N,N-Dimethyl-3-nitroaniline are presented below for illustrative purposes.

^1H NMR Data (Reference Isomers)

The ^1H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
N,N-Dimethyl-4-nitroaniline	CDCl ₃	8.094	d	9.5	2H, Ar-H ortho to NO ₂
6.589	d	9.5	2H, Ar-H ortho to N(CH ₃) ₂		
3.103	s	-	6H, N(CH ₃) ₂		
N,N-Dimethyl-3-nitroaniline	-	-	-	-	Data not available in this format

Table 1: ¹H NMR Data for N,N-Dimethyl-4-nitroaniline.[1]

¹³C NMR Data (Reference Isomers)

The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule.

Compound	Solvent	Chemical Shift (δ) ppm
N,N-Dimethyl-4-nitroaniline	-	Data not readily available in tabular format
N,N-DIETHYL-O-NITROANILINE	-	Data not readily available in tabular format

Table 2: Placeholder for ¹³C NMR Data for reference isomers.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small organic molecule is as follows:

- Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in a clean, dry vial.^[2] To ensure complete dissolution, the sample can be gently vortexed.^[2]
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added for chemical shift calibration.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is around 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
- Data Acquisition:
 - ^1H NMR: A standard single-pulse experiment is typically performed. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).^[3] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.^[3]
 - ^{13}C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.^[4] Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.^[4]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Note on Data Availability: An experimental IR spectrum for **N,N-Dimethyl-2-nitroaniline** was not found in the public databases searched. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule and data from related compounds.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Intensity
~3100-3000	C-H stretch	Aromatic	Medium-Weak
~2950-2850	C-H stretch	Aliphatic (CH ₃)	Medium
~1600-1475	C=C stretch	Aromatic Ring	Medium-Strong
~1520-1480	N-O asymmetric stretch	Nitro group	Strong
~1350-1310	N-O symmetric stretch	Nitro group	Strong
~1360-1310	C-N stretch	Aryl amine	Strong

Table 3: Expected IR Absorption Bands for **N,N-Dimethyl-2-nitroaniline**.

Experimental Protocol for FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining an infrared spectrum.^[5]

- Sample Preparation:
 - For Solids (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[6]
- Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- For Solids (ATR Method):
 - Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[7]
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[8]
- For Liquids (Neat):
 - Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition:
 - Place the prepared sample (KBr pellet, ATR, or salt plates) in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample holder (or with a blank KBr pellet/clean ATR crystal) to subtract atmospheric and instrumental interferences.[9]
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}). Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Analysis:
 - The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.^[10] It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Mass Spectrometry Data

The molecular formula of **N,N-Dimethyl-2-nitroaniline** is $C_8H_{10}N_2O_2$, with a molecular weight of 166.18 g/mol.^[11]

Note on Data Availability: Fragmentation data for **N,N-Dimethyl-2-nitroaniline** is not readily available. The following table presents the major fragments observed in the mass spectrum of the isomer N,N-Dimethyl-4-nitroaniline, which can provide an indication of the expected fragmentation pathways.

m/z	Relative Intensity (%)	Possible Fragment
166	99.99	$[M]^+$ (Molecular Ion)
136	29.26	$[M - NO]^+$
120	-	$[M - NO_2]^+$
119	18.22	$[M - NO - OH]^+$
105	11.77	$[M - NO_2 - CH_3]^+$

Table 4: Mass Spectrometry Fragmentation Data for the reference isomer N,N-Dimethyl-4-nitroaniline.^[12]

Experimental Protocol for Mass Spectrometry

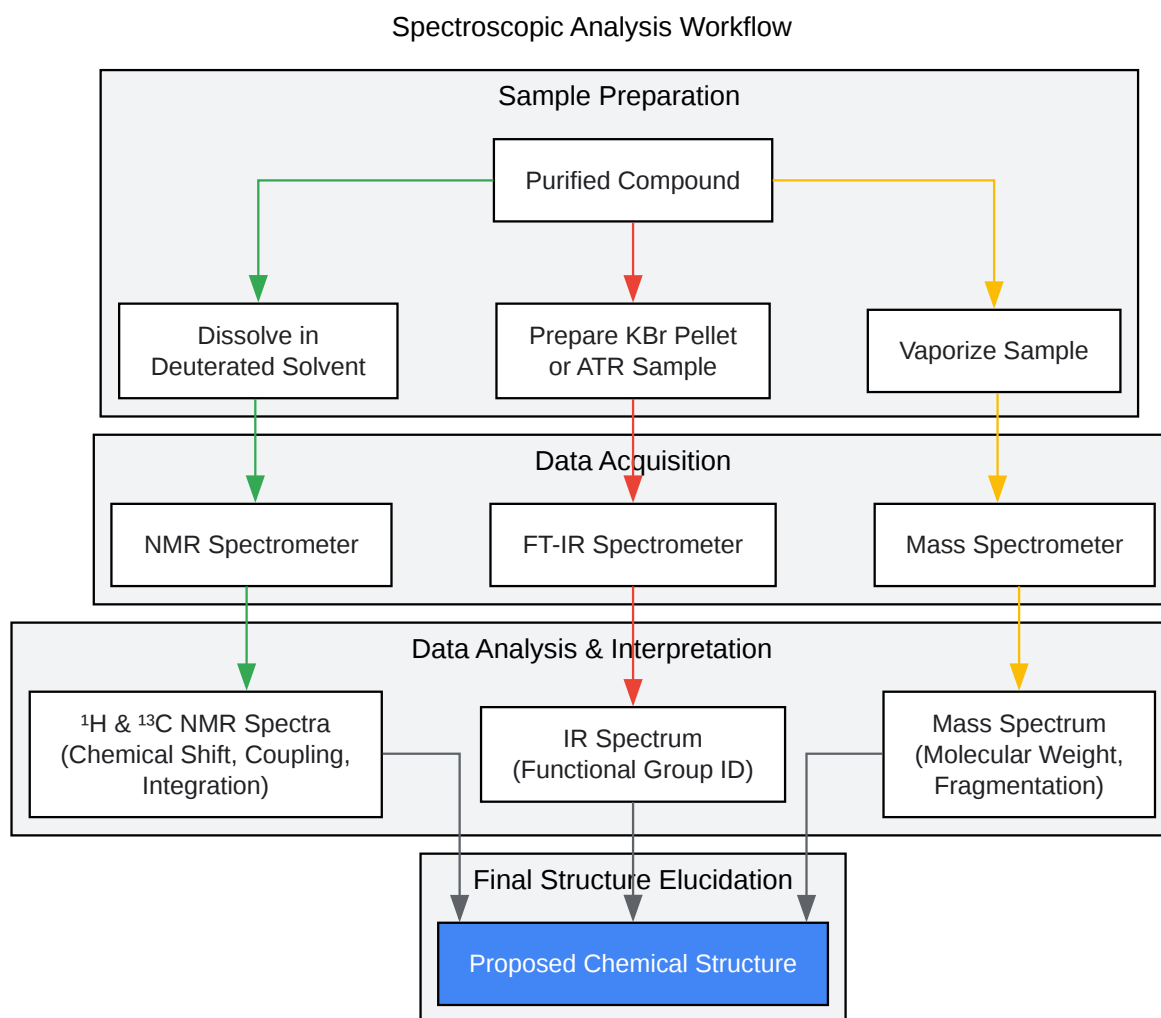
A general protocol for analyzing a small organic molecule using an electron ionization (EI) mass spectrometer is as follows:^[13]

- Sample Introduction:

- A small amount of the sample is introduced into the mass spectrometer, typically after being vaporized.[\[13\]](#) For volatile compounds, this can be done via a direct insertion probe or through the injection port of a gas chromatograph (GC-MS).
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[14\]](#)
 - This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (M^+).[\[14\]](#)
- Fragmentation:
 - The excess energy from electron ionization often causes the molecular ion to break apart into smaller, charged fragments and neutral species.
- Mass Analysis:
 - The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer.
 - The mass analyzer, which can be a magnetic sector, quadrupole, or time-of-flight tube, separates the ions based on their mass-to-charge ratio (m/z).[\[15\]](#)
- Detection:
 - The separated ions are detected, and their abundance is recorded.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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A generalized workflow for spectroscopic analysis.

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